molecular formula C26H29NO3 B2529872 N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide CAS No. 381700-23-8

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B2529872
CAS No.: 381700-23-8
M. Wt: 403.522
InChI Key: DXBUULZGIFEUQW-UHFFFAOYSA-N
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Description

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the naphthalene core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene core but differ in their functional groups.

    Cyclohexyl derivatives: These compounds contain a cyclohexyl group but may have different core structures.

    Methoxy-substituted compounds: These compounds have methoxy groups but may differ in their overall structure.

Properties

IUPAC Name

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-17-9-11-18(12-10-17)22-14-20(26(28)27-21-7-5-4-6-8-21)13-19-15-24(29-2)25(30-3)16-23(19)22/h9-16,21H,4-8H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBUULZGIFEUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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